tert-Butyl (5-formylpyridazin-3-yl)carbamate
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Overview
Description
tert-Butyl (5-formylpyridazin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyridazine ring with a formyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-formylpyridazin-3-yl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate protecting group. The formyl group can be introduced through formylation reactions. One common method involves the reaction of 5-amino-3-pyridazinecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate derivative. This is followed by formylation using reagents such as formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (5-formylpyridazin-3-yl)carbamate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group or the carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carbamates or pyridazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-formylpyridazin-3-yl)carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a candidate for investigating the binding affinities and mechanisms of various biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its carbamate moiety is known for its stability and ability to interact with biological molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of tailored compounds with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-formylpyridazin-3-yl)carbamate involves its interaction with molecular targets through its carbamate and formyl groups. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The formyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (5-nitropyridin-3-yl)carbamate
- tert-Butyl (5-methylpiperidin-3-yl)carbamate
Comparison:
- tert-Butyl (5-bromopyridin-3-yl)carbamate: This compound features a bromine atom instead of a formyl group, which affects its reactivity and potential applications. The bromine atom can participate in halogen bonding and other interactions.
- tert-Butyl (5-nitropyridin-3-yl)carbamate: The nitro group introduces electron-withdrawing properties, influencing the compound’s chemical behavior and interactions.
- tert-Butyl (5-methylpiperidin-3-yl)carbamate: The presence of a piperidine ring alters the compound’s steric and electronic properties, making it suitable for different applications compared to the formyl derivative.
Conclusion
tert-Butyl (5-formylpyridazin-3-yl)carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for organic synthesis, biological studies, and drug development. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
tert-butyl N-(5-formylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)12-8-4-7(6-14)5-11-13-8/h4-6H,1-3H3,(H,12,13,15) |
InChI Key |
WVFXSFJMNFJCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)C=O |
Origin of Product |
United States |
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